molecular formula C9H14N2O2 B8386880 Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Cat. No.: B8386880
M. Wt: 182.22 g/mol
InChI Key: PRSAZYHWHDGWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-3-methylpyrazole-5-ylacetate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(2-ethyl-5-methylpyrazol-3-yl)acetate

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(5-7(2)10-11)6-9(12)13-3/h5H,4,6H2,1-3H3

InChI Key

PRSAZYHWHDGWHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione (11.05 g, 43.8 mmol) was dissolved in anhydrous methanol (125 ml) followed by the addition of p-TsOH×H2O (36.68 g, 192.85 mmol). The resulting reaction mixture was heated to 60° C. for 75 minutes, cooled to 0° C. and triethylamine (26.85 ml, 192.9 mmol) was added drop by drop over a period of 20 minutes. The resulting mixture was concentrated under reduced pressure. The residue was taken into DCM (200 ml) and washed with water (2×75 ml), dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silicagel, DCM/methanol=30/1) to give 5.56 g (70%) of (2-ethyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester. LC-MS: tR 0.62 min; [M+H]+=183.18.
Name
5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36.68 g
Type
reactant
Reaction Step Two
Quantity
26.85 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.